molecular formula C16H12N2O4 B3705125 1H-Isoindole-1,3(2H)-dione, 2-[(4-methylphenyl)methyl]-5-nitro- CAS No. 89024-38-4

1H-Isoindole-1,3(2H)-dione, 2-[(4-methylphenyl)methyl]-5-nitro-

Cat. No.: B3705125
CAS No.: 89024-38-4
M. Wt: 296.28 g/mol
InChI Key: DERNHTHLGVUITK-UHFFFAOYSA-N
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Description

The compound 1H-Isoindole-1,3(2H)-dione, 2-[(4-methylphenyl)methyl]-5-nitro- is a nitro-substituted isoindole derivative characterized by a bicyclic core with two ketone groups (positions 1 and 3) and a 4-methylbenzyl substituent at position 2.

The nitro group may facilitate redox interactions or serve as a hydrogen-bond acceptor, contributing to its bioactivity profile .

Properties

IUPAC Name

2-[(4-methylphenyl)methyl]-5-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-10-2-4-11(5-3-10)9-17-15(19)13-7-6-12(18(21)22)8-14(13)16(17)20/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERNHTHLGVUITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361751
Record name 1H-Isoindole-1,3(2H)-dione, 2-[(4-methylphenyl)methyl]-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89024-38-4
Record name 1H-Isoindole-1,3(2H)-dione, 2-[(4-methylphenyl)methyl]-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(4-methylphenyl)methyl]-5-nitro- typically involves multi-step organic reactions. One common method includes the nitration of a suitable isoindole precursor followed by the introduction of the 4-methylphenylmethyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the Friedel-Crafts reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety during large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-[(4-methylphenyl)methyl]-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Bromine, chlorine, aluminum chloride as a catalyst.

Major Products Formed:

    Reduction: Amino derivatives.

    Oxidation: Nitroso derivatives.

    Substitution: Halogenated isoindole derivatives.

Scientific Research Applications

Medicinal Chemistry

1H-Isoindole derivatives have been studied for their potential therapeutic effects. Specifically, this compound has shown promise in the following areas:

  • Anticancer Activity : Research indicates that isoindole derivatives can inhibit the growth of various cancer cell lines. A study demonstrated that compounds similar to 1H-Isoindole-1,3(2H)-dione exhibit cytotoxic effects against breast cancer cells, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest .
  • Antimicrobial Properties : Some isoindole derivatives have been reported to possess antibacterial and antifungal activities. Preliminary studies on related compounds indicate that they can disrupt microbial cell membranes or inhibit essential enzymes .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

  • Building Block for Complex Molecules : Its functional groups make it an ideal precursor for synthesizing more complex molecules through various chemical reactions such as nucleophilic substitutions and cycloadditions .
  • Synthesis of Pharmaceuticals : The ability to modify the isoindole structure allows chemists to create derivatives with tailored pharmacological properties, enhancing drug design efforts .

Materials Science

The unique electronic properties of this compound enable its use in material science applications:

  • Organic Light Emitting Diodes (OLEDs) : Research has explored the use of isoindole derivatives in OLEDs due to their favorable photophysical properties, which can enhance light emission efficiency .
  • Conductive Polymers : Incorporating isoindole structures into polymer matrices can improve conductivity and stability, making them suitable for electronic applications .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various isoindole derivatives, including 1H-Isoindole-1,3(2H)-dione. The results indicated that these compounds could inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells.

Case Study 2: Synthesis of Derivatives

In a synthetic chemistry study, researchers successfully synthesized several derivatives from 1H-Isoindole-1,3(2H)-dione through a series of reactions involving electrophilic aromatic substitution and cyclization techniques. These derivatives exhibited enhanced biological activities compared to the parent compound.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(4-methylphenyl)methyl]-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target enzymes or receptors involved in cellular signaling pathways, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and biological differences between the target compound and related isoindole derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activities Applications/Research Focus
Target Compound :
2-[(4-methylphenyl)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione
2: 4-methylbenzyl
5: nitro
~324.3 (estimated) Hypothesized: Antiviral, antitumor (via nitro group interactions) Medicinal chemistry (drug discovery for infectious or proliferative diseases)
2-[(4-fluorophenyl)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione
(CAS 337474-19-8)
2: 4-fluorobenzyl
5: nitro
~328.3 Antimicrobial, potential kinase inhibition Investigated for antibacterial agents; fluorinated analogs often enhance metabolic stability
2-{[(4-chlorophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione 2: 4-chlorophenylamino
5: nitro
~359.8 Antiviral, anti-inflammatory Studied for interactions with viral proteases or inflammatory mediators
Folpet
(CAS 133-07-3)
2: trichloromethylthio ~296.6 Fungicidal Agricultural pesticide; environmental concerns due to toxicity
2-(4-iodophenyl)-1H-isoindole-1,3(2H)-dione 2: 4-iodophenyl ~317.2 Anticancer, protein-binding Explored for radiopharmaceuticals (iodine’s isotopic utility) or kinase inhibitors

Key Comparative Insights :

Nitro groups (common in the target and fluorinated/chlorinated analogs) are associated with redox-mediated cytotoxicity or antiviral mechanisms, as seen in compounds like 2-{[(4-chlorophenyl)amino]methyl}-5-nitro-isoindole derivatives .

Structural Diversity and Applications: Folpet’s trichloromethylthio group confers broad-spectrum antifungal activity but raises environmental toxicity concerns, unlike the target compound’s nitro/benzyl system, which is under investigation for therapeutic uses .

Synthetic Complexity: The target compound’s synthesis likely parallels methods for fluorobenzyl or chlorophenylamino analogs, involving isoindole functionalization via alkylation or condensation reactions . In contrast, Folpet’s trichloromethylthio group requires specialized sulfur-based reagents, limiting its modular derivatization .

Mechanistic Distinctions: Nitro-substituted isoindoles (e.g., target compound) may inhibit viral replication via nitro-reductase activation, whereas iodinated derivatives target DNA repair pathways in cancer cells .

Research Findings and Data

Physicochemical Properties :

  • Lipophilicity (LogP) : Estimated LogP for the target compound is ~2.8 (higher than fluorinated analog’s ~2.5 due to the methyl group’s hydrophobicity) .
  • Solubility : Nitro groups reduce aqueous solubility; the target compound is likely soluble in DMSO or acetone, similar to other nitroisoindoles .

Biological Activity

1H-Isoindole-1,3(2H)-dione derivatives, particularly the compound 1H-Isoindole-1,3(2H)-dione, 2-[(4-methylphenyl)methyl]-5-nitro- , have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological properties of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structural formula of the compound is represented as follows:

  • Molecular Formula : C15H13N2O3
  • Molecular Weight : 273.27 g/mol

The compound features a nitro group and a methylphenyl moiety, which contribute to its biological activity. The presence of these functional groups allows for interactions with various biological targets.

Mechanisms of Biological Activity

Research indicates that 1H-Isoindole-1,3(2H)-dione derivatives exhibit several mechanisms of action:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators such as prostaglandins .
  • Antioxidant Properties : The compound also interacts with Nuclear Factor Kappa B (NF-kB), a key regulator in inflammatory responses. Inhibition of NF-kB can lead to decreased expression of pro-inflammatory cytokines .
  • Neuroprotective Effects : Studies have suggested that certain derivatives may act as anti-Alzheimer's agents by inhibiting acetylcholinesterase and modulating β-secretase activity, thus reducing amyloid plaque formation .

Biological Evaluations

A series of biological evaluations have been conducted to assess the efficacy and safety profile of this compound:

Cytotoxicity Studies

In vitro studies have reported that various derivatives of isoindole compounds exhibit low cytotoxicity across different cell lines. For example, a study indicated that at concentrations ranging from 10 to 90 µM, certain derivatives did not show significant cytotoxic effects on normal human dermal fibroblast (NHDF) cells .

CompoundIC50 (µM)Cell Line
Compound D90.28NHDF
Other Derivatives>90Various

Anti-inflammatory Activity

The anti-inflammatory potential has been evaluated through assays measuring the expression levels of pro-inflammatory cytokines (e.g., IL-1, IL-6) and nitric oxide synthase (iNOS). Compounds demonstrated the ability to downregulate these inflammatory markers while enhancing anti-inflammatory cytokines like IL-10 .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of 1H-Isoindole derivatives:

  • Anti-Alzheimer's Activity : A study synthesized multiple isoindole derivatives that displayed moderate inhibition against acetylcholinesterase and showed promise in reducing β-amyloid aggregation. These findings suggest a potential therapeutic role in Alzheimer's disease management .
  • Anti-cancer Properties : Research has indicated that some isoindole derivatives possess cytotoxic effects against cancer cell lines. For instance, compounds with specific substitutions exhibited selective toxicity towards glioblastoma and melanoma cells .
  • Pharmacokinetics and Toxicology : Computational studies predicted favorable pharmacokinetic profiles for these compounds, including good intestinal absorption and blood-brain barrier permeability. This suggests their viability as drug candidates targeting central nervous system disorders .

Q & A

Q. What are the optimal synthetic routes for preparing 2-[(4-methylphenyl)methyl]-5-nitro-isoindole-1,3-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions. A common approach involves coupling nitro-substituted isoindole precursors with 4-methylbenzyl halides under Ullmann or Buchwald-Hartwig conditions . Key factors include:
  • Catalyst selection : Pd-based catalysts for cross-coupling reactions (e.g., Pd(OAc)₂) .
  • Solvent system : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of nitro intermediates.
  • Temperature : Reactions typically proceed at 80–120°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .
    Table 1 : Example reaction conditions from analogous compounds:
PrecursorCatalystSolventYield (%)Reference
5-NitroisoindolePd(OAc)₂DMF68
Bromo-derivativeCuIDMSO52

Q. How can spectroscopic techniques (NMR, IR, XRD) characterize the structural features of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituent positions (e.g., nitro group at C5, methylbenzyl at C2). The aromatic protons of the 4-methylphenyl group appear as a singlet (δ 2.35 ppm for CH₃) and multiplets (δ 7.2–7.4 ppm for aryl-H) .
  • IR : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and nitro (NO₂) symmetric/asymmetric vibrations (~1520 and ~1350 cm⁻¹) .
  • XRD : Resolve crystal packing and intermolecular interactions (e.g., π-stacking between aromatic rings) .

Q. What are the key physicochemical properties (solubility, stability) relevant to handling this compound in laboratory settings?

  • Methodological Answer :
  • Solubility : Moderately soluble in DMSO, DMF; poorly soluble in water. Pre-dissolution in DMSO is recommended for biological assays .
  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent nitro group degradation. Monitor via TLC for decomposition (Rf shift) .
  • Thermodynamics : Thermogravimetric analysis (TGA) shows decomposition above 200°C (data from analogous nitro-isoindoles) .

Advanced Research Questions

Q. How do electronic effects of the nitro and methylbenzyl substituents influence reactivity in nucleophilic/electrophilic reactions?

  • Methodological Answer :
  • Nitro group : Strong electron-withdrawing effect deactivates the isoindole ring toward electrophilic substitution but enhances susceptibility to nucleophilic attack (e.g., reduction to amine derivatives using SnCl₂/HCl) .
  • Methylbenzyl group : Electron-donating methyl enhances ortho/para-directing effects in electrophilic reactions (e.g., bromination at C4/C7 positions) .
    Computational Insight : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict charge distribution and frontier molecular orbitals for reaction site analysis .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :
  • Dose-response profiling : Conduct MTT assays across a concentration gradient (0.1–100 µM) to differentiate cytotoxic vs. therapeutic thresholds .
  • Target specificity : Use molecular docking (AutoDock Vina) to compare binding affinities for bacterial enzymes (e.g., DNA gyrase) vs. human kinases .
  • Metabolic stability : Assess hepatic microsome stability to rule out false-positive bioactivity due to metabolite generation .

Q. How can computational methods (MD, QSAR) predict the compound’s pharmacokinetic and toxicity profiles?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC lipid bilayer models) to estimate blood-brain barrier penetration .
  • QSAR : Train models using PubChem datasets to correlate substituent features (e.g., logP, molar refractivity) with Ames test outcomes or hERG channel inhibition .
    Table 2 : Example QSAR parameters for nitro-isoindoles:
ParameterValueImplication
logP2.8Moderate lipophilicity
PSA125 ŲLow oral bioavailability

Q. What experimental designs validate the compound’s role as a building block in polymer or metal-organic framework (MOF) synthesis?

  • Methodological Answer :
  • Coordination chemistry : Screen metal salts (e.g., Zn²⁺, Cu²⁺) for MOF assembly via solvothermal synthesis (DMF, 100°C). Characterize porosity via BET analysis .
  • Polymerization : Initiate radical polymerization with AIBN in toluene; monitor molecular weight via GPC .

Data Contradiction Analysis

Q. Why do thermochemical studies report varying enthalpy values for nitro-isoindole derivatives?

  • Methodological Answer : Discrepancies arise from:
  • Sample purity : Impurities (e.g., residual solvents) skew DSC/TGA results. Validate via elemental analysis .
  • Experimental setup : Open vs. sealed crucibles in TGA alter decomposition pathways .
  • Computational vs. empirical data : Compare Gaussian-calculated ΔHf with bomb calorimetry data to identify systematic errors .

Application-Oriented Questions

Q. What in vitro assays assess the compound’s potential as an anticancer agent, and how are false positives mitigated?

  • Methodological Answer :
  • Cell viability : Use MTT/WST-1 assays in cancer cell lines (e.g., MCF-7, A549) with normal cell controls (e.g., HEK293) .
  • Apoptosis markers : Flow cytometry (Annexin V/PI staining) to confirm mechanism .
  • Off-target checks : Kinase profiling (Eurofins KinaseScan) to exclude pan-assay interference .

Q. How does structural modification (e.g., replacing nitro with cyano) alter the compound’s bioactivity?

  • Methodological Answer :
  • Synthetic modification : Replace NO₂ with CN via Pd-catalyzed cyanation (e.g., Zn(CN)₂, 100°C) .
  • Activity comparison : Test modified derivatives in parallel antimicrobial/anticancer assays.
  • SAR analysis : Correlate electron-withdrawing strength (Hammett σ) with IC₅₀ shifts .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Isoindole-1,3(2H)-dione, 2-[(4-methylphenyl)methyl]-5-nitro-
Reactant of Route 2
Reactant of Route 2
1H-Isoindole-1,3(2H)-dione, 2-[(4-methylphenyl)methyl]-5-nitro-

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